![molecular formula C10H7ClN2O B1518558 3-(4-Chloropyrimidin-2-yl)phenol CAS No. 1155596-42-1](/img/structure/B1518558.png)
3-(4-Chloropyrimidin-2-yl)phenol
Overview
Description
“3-(4-Chloropyrimidin-2-yl)phenol” is a chemical compound with the CAS Number: 1155596-42-1. It has a molecular weight of 206.63 and its IUPAC name is 3-(4-chloro-2-pyrimidinyl)phenol . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-Chloropyrimidin-2-yl)phenol” is 1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(4-Chloropyrimidin-2-yl)phenol” has a molecular weight of 206.63 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .Scientific Research Applications
Synthesis and Antifungal Activity
One study focused on the synthesis and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, which involved condensation reactions under microwave radiation. The study evaluated the antifungal abilities of these compounds against several phytopathogenic fungi, indicating their potential application in addressing fungal infections in agriculture (Zhang et al., 2016).
Pharmacological Review of Chlorogenic Acid
Another study provided a comprehensive review of Chlorogenic Acid (CGA), highlighting its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This emphasizes the importance of phenolic compounds like 3-(4-Chloropyrimidin-2-yl)phenol in pharmacological research (Naveed et al., 2018).
Antioxidant and Enzyme Inhibition
Research on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their inhibitory activity against aldose reductase (ALR2) and antioxidant properties. The study's findings suggest the potential of such compounds in managing oxidative stress and related disorders (La Motta et al., 2007).
Radical-Trapping Antioxidant Systems
Another study explored the development of radical-trapping antioxidants, focusing on the incorporation of nitrogen atoms into the aromatic ring of phenolic compounds. This research could inform the design of novel antioxidant systems using compounds like 3-(4-Chloropyrimidin-2-yl)phenol (Valgimigli et al., 2013).
Synthesis and Biological Activity
Further, a study on Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol with amines, including their characterization and anticancer activity, points to the importance of structural modifications in developing potential therapeutic agents. This research demonstrates the relevance of synthesizing and studying compounds like 3-(4-Chloropyrimidin-2-yl)phenol in the context of drug development (Uddin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(4-chloropyrimidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMJBXTLFDTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292718 | |
Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155596-42-1 | |
Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155596-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-(4-chloro-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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